N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including boronic acid coupling reactions and amide formation. One common approach is the reaction of 2,3,5,6-tetramethylphenylboronic acid with an appropriate amine or amide, followed by acetylation to form the final product .
Molecular Structure Analysis
The molecular formula of N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide is C14H20N2O2 . Its structure consists of a thiadiazole ring attached to an acetamide group. The tetramethylphenyl substituent provides steric bulk and influences its reactivity .
Chemical Reactions Analysis
- Boronic Acid Coupling : The boronic acid moiety in the compound allows for cross-coupling reactions with various electrophiles. Researchers have explored Suzuki-Miyaura, Sonogashira, and Heck reactions to modify the tetramethylphenylboronic acid portion .
- Amide Formation : The reaction of the tetramethylphenylboronic acid with an amine or amide leads to the formation of the acetamide group in the final compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Glutaminase Inhibitors for Cancer Treatment
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to thiadiazole compounds, indicates their potential as glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, show similar potency and improved solubility compared to BPTES. They have demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential in cancer research and therapy (Shukla et al., 2012).
Anticancer Activities of Thiazole Derivatives
Thiazole derivatives have been synthesized and studied for their anticancer activity. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed high selectivity and induced apoptosis in cancer cell lines, indicating their potential as anticancer agents. Such compounds exhibit significant activity against human lung adenocarcinoma cells, showcasing the relevance of thiadiazole derivatives in developing new anticancer therapies (Evren et al., 2019).
Antimicrobial and Hemolytic Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds possess significant antimicrobial activity against various microbial species, with some showing less toxicity and potential for further biological screening (Gul et al., 2017).
Inhibition of Phosphoinositide 3-Kinase/mTOR
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have revealed their potent and efficacious inhibition in vitro and in vivo. These compounds have been investigated for their metabolic stability, with alterations in their heterocyclic components to reduce metabolic deacetylation, indicating their potential applications in targeting cancer pathways (Stec et al., 2011).
properties
IUPAC Name |
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-7-6-8(2)10(4)12(9(7)3)13-16-17-14(19-13)15-11(5)18/h6H,1-5H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCQUBBLGCITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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